molecular formula C22H28N2O2 B14303280 Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- CAS No. 112598-52-4

Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-

Cat. No.: B14303280
CAS No.: 112598-52-4
M. Wt: 352.5 g/mol
InChI Key: IKQPZPCUEJJIRL-UHFFFAOYSA-N
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Description

Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-: is an organic compound with the molecular formula C22H28N2O2 . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- typically involves the reaction of 3-(1-piperidinylmethyl)phenol with 3-bromopropylamine followed by the acylation of the resulting intermediate with benzoyl chloride . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications .

Biology: In biological research, this compound is studied for its potential as a cytoprotective agent . It has shown promise in protecting cells from oxidative stress and other damaging conditions .

Medicine: In medicine, Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- is investigated for its anti-ulcer and anti-secretory properties. It has been found to reduce gastric acid secretion and protect the gastric mucosa .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and specialty chemicals . Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- involves its interaction with specific molecular targets. It acts as an H2-receptor antagonist , inhibiting the action of histamine on gastric parietal cells, thereby reducing gastric acid secretion. Additionally, it exhibits cytoprotective effects by enhancing the production of protective mucus in the stomach .

Comparison with Similar Compounds

Uniqueness: Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]- stands out due to its dual action as both an H2-receptor antagonist and a cytoprotective agent. This dual functionality makes it a promising candidate for the treatment of gastric ulcers and related conditions .

Properties

CAS No.

112598-52-4

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]benzamide

InChI

InChI=1S/C22H28N2O2/c25-22(20-10-3-1-4-11-20)23-13-8-16-26-21-12-7-9-19(17-21)18-24-14-5-2-6-15-24/h1,3-4,7,9-12,17H,2,5-6,8,13-16,18H2,(H,23,25)

InChI Key

IKQPZPCUEJJIRL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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